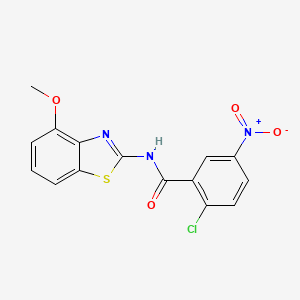

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety was achieved by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . This suggests that the synthesis of "2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide" could similarly involve multi-step reactions, starting from methoxybenzoic acid derivatives and incorporating chloro and nitro groups through selective chlorination and nitration reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, and optimized geometric bond lengths and angles have been compared with theoretical values obtained from density functional theory (DFT) calculations . The crystal structure of these compounds can belong to different space groups, and their molecular electrostatic potential (MEP) surfaces have been investigated to understand the electronic properties . These analyses are crucial for understanding the molecular structure of "2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide," which would likely exhibit similar characteristics.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, N-chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis yields a bis(4-nitrobenzoyl) derivative . These reactions indicate that the chloro and nitro substituents on the benzamide scaffold can participate in substitution reactions, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various measurements. For instance, the molar refractivity and polarizability of a similar antiemetic drug were calculated from density and refractive index data, showing that polarizability effects increase with drug concentration . These properties are important for understanding the behavior of "2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide" in different environments and could influence its biological activity.

Biological Activity

The biological activity of compounds with similar structural features has been evaluated. For example, a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety exhibited marked inhibition against various human cancer cell lines, showing promising anticancer activity . Another compound with a 4-chloro-N-phenylbenzamide moiety displayed antitumor activity and was compared with known inhibitors . These studies suggest that "2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide" could also possess biological activity, potentially as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Benzothiazole derivatives, including those with nitro and methoxy substitutions, have demonstrated significant biological activities. Gupta (2018) synthesized methoxy-substituted benzothiazole derivatives, assessing their antibacterial activity against Pseudomonas aeruginosa, a pathogen known for its resistance to multiple antibiotics. These derivatives showed potent antibacterial effects, highlighting the potential of such compounds in addressing antimicrobial resistance (Gupta, 2018). Additionally, Gupta (2018) also investigated the antibacterial activity of hydroxy-substituted benzothiazole derivatives against Streptococcus pyogenes, with some compounds exhibiting strong antibacterial properties (Gupta, 2018).

Anticonvulsant Agents

Faizi et al. (2017) explored the design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, aiming at anticonvulsant applications. Some synthesized compounds showed considerable anticonvulsant activity, indicating the therapeutic potential of benzothiazole and thiazolidinone derivatives in epilepsy treatment (Faizi et al., 2017).

Anticancer Activity

Hour et al. (2007) focused on the synthesis and cytotoxicity of quinazolinone derivatives, with specific compounds exhibiting significant cytotoxic effects against various cancer cell lines. This study suggests the potential of benzothiazole derivatives in developing new anticancer agents (Hour et al., 2007).

Crystal Engineering and Solid-State Chemistry

Oruganti et al. (2017) demonstrated the versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, a compound structurally related to 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide, in crystal engineering. Their work highlights the role of halogen bonds in the stabilization of molecular structures, which is crucial for the development of materials with specific physical properties (Oruganti et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O4S/c1-23-11-3-2-4-12-13(11)17-15(24-12)18-14(20)9-7-8(19(21)22)5-6-10(9)16/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIYZNPECGNTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)